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molecular formula C10H13NO2S B8813134 Morpholine, 4-(2-thienylacetyl)- CAS No. 143417-09-8

Morpholine, 4-(2-thienylacetyl)-

Cat. No. B8813134
M. Wt: 211.28 g/mol
InChI Key: YQYAJHBIKRXEGG-UHFFFAOYSA-N
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Patent
US05866572

Procedure details

2-(2-Thienyl)acetyl chloride (16 g) was added slowly to a stirred mixture of morpholine (17.5 ml) and methylene chloride (150 ml). A further portion (5 ml) of morpholine was added and the mixture was stirred at ambient temperature for 4 hours. The reaction mixture was washed in turn with 2M aqueous hydrochloric acid, a saturated aqueous sodium bicarbonate solution and brine. The organic phase was dried and evaporated. The residue was triturated under a mixture of hexane and diethyl ether to give N-[2-(2-thienyl)acetyl]morpholine (20.9 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](Cl)=[O:8].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)=[O:8]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Name
Quantity
17.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed in turn with 2M aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated under a mixture of hexane and diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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